molecular formula C9H16O4 B15353085 Methyl-pentyl-malonic acid

Methyl-pentyl-malonic acid

Cat. No.: B15353085
M. Wt: 188.22 g/mol
InChI Key: CANYGGRYFRWAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-pentyl-malonic acid is a derivative of malonic acid, characterized by the presence of a methyl group and a pentyl group attached to the malonic acid structure

Synthetic Routes and Reaction Conditions:

  • Malonic Ester Synthesis: One common method involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by alkylation with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield this compound.

  • Direct Esterification: Another approach is the direct esterification of pentylmalonic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production typically involves large-scale esterification reactions, followed by purification steps to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

  • Substitution: Substitution reactions can occur at the alpha position, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.

  • Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound derivatives.

  • Reduction: Reduction can yield methyl-pentyl-malonic alcohol derivatives.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry: Methyl-pentyl-malonic acid is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: It serves as a precursor in the biosynthesis of certain natural products. Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl-pentyl-malonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in metabolic pathways, it may act as an intermediate, influencing the synthesis or breakdown of other compounds.

Comparison with Similar Compounds

  • Methylmalonic acid

  • Pentylmalonic acid

  • Other malonic acid derivatives

Uniqueness: Methyl-pentyl-malonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-methyl-2-pentylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANYGGRYFRWAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.